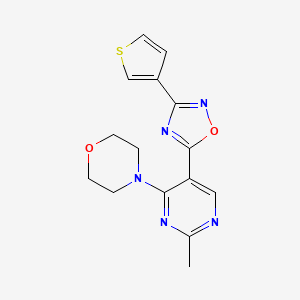

4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-10-16-8-12(14(17-10)20-3-5-21-6-4-20)15-18-13(19-22-15)11-2-7-23-9-11/h2,7-9H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISXZDYAJCEOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N2CCOCC2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine represents a novel structure within the class of oxadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a morpholine ring, a pyrimidine moiety, and a thiophene-substituted oxadiazole.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2S |

| Molecular Weight | 288.36 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

- Mechanism of Action : Compounds containing the oxadiazole motif are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . The presence of the thiophene and pyrimidine rings may enhance this activity by interacting with multiple biological targets.

-

Case Studies :

- A study on similar oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .

- Another derivative demonstrated selective activity against renal cancer cell lines with an IC50 value of 1.143 μM .

Antimicrobial Activity

Oxadiazole derivatives have been explored for their antibacterial and antifungal properties. The compound's structure suggests potential interactions with bacterial cell membranes or enzymatic pathways critical for microbial survival.

Anti-inflammatory Properties

Research has shown that certain oxadiazoles can inhibit inflammatory pathways by blocking cyclooxygenases (COX) and other inflammatory mediators. This could position the compound as a candidate for treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound may be attributed to:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Features

Key Observations:

Substituent Effects :

- The oxadiazole-thiophene group in the target compound contrasts with PI-103’s fused thiophene and the HDAC inhibitor’s triazole-thioether . Oxadiazoles are electron-deficient, favoring interactions with hydrophobic enzyme pockets, while triazoles offer hydrogen-bonding capability.

- The morpholine group in all three compounds improves solubility and may act as a hydrogen-bond acceptor.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Solubility (Predicted) | LogP (Estimated) | Crystallinity |

|---|---|---|---|

| Target Compound | Moderate (DMF-soluble) | ~2.5 | Likely planar (similar to ) |

| PI-103 | Low | ~3.8 | Crystalline |

| HDAC Inhibitor | Low | ~4.1 | Amorphous |

- Solubility : The target compound’s oxadiazole-thiophene may reduce solubility compared to triazole-containing analogues but improve it relative to PI-103’s fused system.

- Crystallinity : Compounds with planar substituents (e.g., fluorophenyl groups in ) exhibit higher crystallinity, suggesting the target compound’s oxadiazole-thiophene may adopt similar conformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling. Key steps include:

Oxadiazole Formation : Reacting thiophene-3-carboxylic acid with amidoxime under microwave-assisted conditions (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole core .

Pyrimidine Functionalization : Coupling the oxadiazole intermediate with 2-methylpyrimidin-4-yl chloride via nucleophilic aromatic substitution.

Morpholine Introduction : Reacting the pyrimidine intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole | Microwave, 120°C, 30 min | 85–90 | |

| Pyrimidine coupling | DMF, 80°C, 12 h | 65–70 | |

| Morpholine addition | K₂CO₃, DMF, 80°C | 75–80 |

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Characterization involves:

NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.55–3.85 ppm, pyrimidine protons at δ 8.1–8.3 ppm) .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] calculated for C₁₉H₁₈N₅O₂S: 388.1184) .

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., morpholine ring adopts a chair conformation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with conflicting literature reports?

- Methodological Answer : Conflicting yields (e.g., 65–90% for oxadiazole formation) may arise from solvent polarity, temperature, or catalyst choice. Strategies include:

Microwave-Assisted Synthesis : Reduces reaction time and improves purity (e.g., 90% yield in 30 min vs. 70% in 6 hours via conventional heating) .

Catalyst Screening : Use Pd/C or CuI for coupling steps to minimize by-products .

- Data Contradiction Analysis :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6 | 70 | 95 |

| Microwave | 0.5 | 90 | 99 |

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., biological samples)?

- Methodological Answer :

HPLC-UV/HRMS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate degradation products .

Spectrophotometric Validation : Linear range (1–50 µg/mL), LOD = 0.2 µg/mL, LOQ = 0.6 µg/mL, as per ICH guidelines .

- Validation Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | >0.999 | |

| Recovery (%) | 98–102 | |

| Intra-day RSD | <2% |

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

Oxadiazole Replacement : Replacing thiophene with pyridine reduces PI3Kα inhibition (IC₅₀ increases from 12 nM to 450 nM) .

Morpholine Substitution : Cyclohexyl analogs show lower solubility but improved metabolic stability .

- SAR Data Table :

| Modification | Activity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| Thiophene-oxadiazole | 12 | 5.2 |

| Pyridine-oxadiazole | 450 | 8.1 |

Q. How are computational methods used to resolve contradictory binding affinity data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) reconcile discrepancies by:

Binding Mode Analysis : Identify key interactions (e.g., morpholine oxygen with Lys802 in PI3Kα) .

Free Energy Calculations : MM-PBSA predicts ΔG values correlating with experimental IC₅₀ (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.